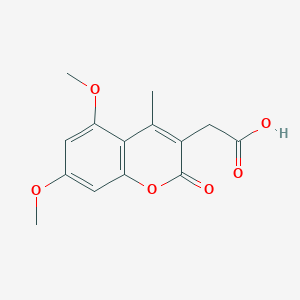
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” is a chemical compound with the molecular formula C14H14O6 . It is a derivative of coumarin, a fragrant organic compound that is found in many plants .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, one method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis
The molecular structure of “2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” can be analyzed using various spectroscopic techniques . These include High-Resolution Mass Spectrometry (HRMS), Electron Impact Mass Spectrometry (EIMS), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid” include a molecular weight of 278.26, a predicted density of 1.304±0.06 g/cm3, a predicted boiling point of 518.3±50.0 °C, and a melting point of 218-220 °C .Scientific Research Applications
Tissue Pathology Study
Studying tissue pathology is vital for understanding diseases. This compound could be used in histological stains or other imaging techniques to highlight pathological changes in tissue samples.
Each of these applications leverages the unique chemical properties of 2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid , demonstrating its versatility and importance in scientific research . While the details provided are based on the compound’s potential uses, further research and development are necessary to fully realize these applications in practical settings.
properties
IUPAC Name |
2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6/c1-7-9(6-12(15)16)14(17)20-11-5-8(18-2)4-10(19-3)13(7)11/h4-5H,6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPANSJRBOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

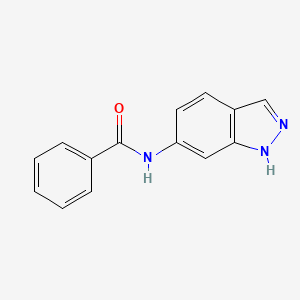
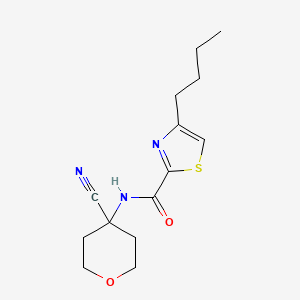
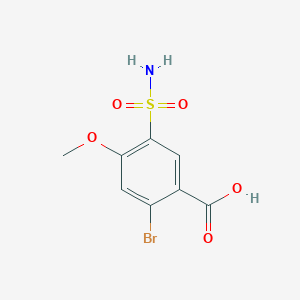
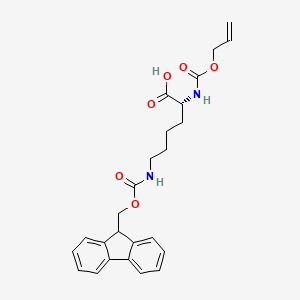
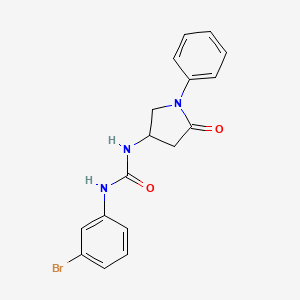
![(Tetrahydrofuran-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2875225.png)

![1-(2-Methoxyethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2875228.png)

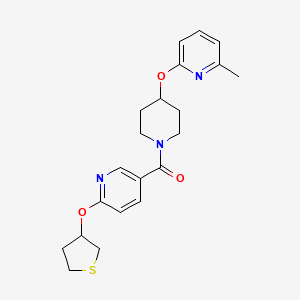

![Pyrazolo[1,5-b]pyridazin-3-amine hydrochloride](/img/structure/B2875235.png)
![2-(3-chlorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2875237.png)
